Covalent Targeting of FLT3 Cys807
The 4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine scaffold, when appropriately derivatized, enables covalent targeting of the previously unexploited Cys807 residue in the FLT3 kinase domain. This mechanism is not accessible to standard FLT3 inhibitors like gilteritinib or quizartinib, which target the ATP-binding site non-covalently. The lead compound from this series, FLC-8, which is built directly on this core, achieves potent inhibition of FLT3-WT (IC50 = 10.2 nM) and maintains this potency against the clinically relevant, drug-resistant G697R mutant (IC50 = 11.6 nM) and N676D mutant (IC50 = 24.1 nM) [1].
| Evidence Dimension | Covalent engagement of FLT3 Cys807 and potency against wild-type and mutant kinases |
|---|---|
| Target Compound Data | FLC-8 (derived from this scaffold) covalently binds Cys807. IC50 values: FLT3-WT = 10.2 nM, FLT3-G697R = 11.6 nM, FLT3-N676D = 24.1 nM. |
| Comparator Or Baseline | Standard FLT3 inhibitors (e.g., gilteritinib, quizartinib) are non-covalent, ATP-competitive inhibitors that do not target Cys807 and are susceptible to common resistance mutations. |
| Quantified Difference | Unique covalent mechanism of action; maintained low nanomolar potency against common resistance mutants. |
| Conditions | In vitro kinase inhibition assays; MV4-11 and MOLM-13 AML cell lines for cellular assays. |
Why This Matters
This compound is the essential starting material for generating a unique class of covalent FLT3 inhibitors that overcome common resistance mechanisms, offering a clear differentiation point for drug discovery programs seeking next-generation AML therapeutics.
- [1] Wang, Z. X., et al. (2026). Discovery of FLC-8 as the First Covalent FLT3 Inhibitor Targeting Cys807 for FLT3 Mutant Acute Myeloid Leukemia. Journal of Medicinal Chemistry. PMID: 41931375. View Source
